N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine
CAS No.: 172684-43-4
Cat. No.: VC20904991
Molecular Formula: C10H26N2O3Si
Molecular Weight: 250.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172684-43-4 |
|---|---|
| Molecular Formula | C10H26N2O3Si |
| Molecular Weight | 250.41 g/mol |
| IUPAC Name | N'-(trimethoxysilylmethyl)hexane-1,6-diamine |
| Standard InChI | InChI=1S/C10H26N2O3Si/c1-13-16(14-2,15-3)10-12-9-7-5-4-6-8-11/h12H,4-11H2,1-3H3 |
| Standard InChI Key | IXQIQBXABDUOAW-UHFFFAOYSA-N |
| SMILES | CO[Si](CNCCCCCCN)(OC)OC |
| Canonical SMILES | CO[Si](CNCCCCCCN)(OC)OC |
Introduction
Chemical Identity and Structure
Basic Information
The fundamental chemical identity of N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is characterized by the following properties:
Structural Characteristics
N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine contains two key functional groups that define its chemical behavior and applications. The first is the trimethoxysilyl group (-Si(OCH3)3), which enables hydrolysis and condensation reactions, forming stable covalent bonds with inorganic substrates such as glass, metals, and silica surfaces. The second functional group is the primary amine (-NH2) at the terminus of the hexane chain, which provides a reactive site for covalent interactions with organic polymers or biomolecules.
The molecular structure features a silicon atom bonded to three methoxy groups and a methylene group that connects to the nitrogen atom of the diamine chain. This arrangement creates a versatile molecule capable of interacting with diverse materials through different mechanisms .
Nomenclature and Synonyms
The compound is known by several names in scientific literature:
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N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine (primary designation)
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N-(6-aminohexyl)aminomethyltrimethoxysilane
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N'-(trimethoxysilylmethyl)hexane-1,6-diamine
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N-(6-aminohexyl)aminopropyl-trimethoxysilane
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(3-(6-aminohexylamino)propyl) trimetoxysilane
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AHAPS (abbreviation used in some research contexts)
The variety of names reflects both structural variations and different naming conventions used across chemical databases and research publications.
Physical and Chemical Properties
Chemical Reactivity
The dual functionality of N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine enables it to participate in multiple types of chemical reactions. The trimethoxysilyl group readily undergoes hydrolysis in the presence of water, forming silanol groups (Si-OH) that can subsequently condense with other silanol groups or with hydroxyl-bearing surfaces to form siloxane (Si-O-Si) or surface-bound (Si-O-Surface) linkages.
The primary amine group at the terminus of the hexane chain can participate in various reactions typical of primary amines, including nucleophilic substitution, condensation reactions with aldehydes and ketones to form imines, and addition reactions with epoxides.
Reaction Behavior
The compound demonstrates several notable reaction behaviors:
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Hydrolysis and Condensation: The trimethoxysilyl group hydrolyzes to form silanol groups that subsequently undergo condensation reactions to form siloxane networks or bond with inorganic substrates.
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Oxidation: The compound can undergo oxidation reactions with common oxidizing agents such as hydrogen peroxide and potassium permanganate.
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Reduction: It can be reduced using agents like lithium aluminum hydride to form simpler amine derivatives.
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Substitution: The methoxysilyl groups can be substituted with other functional groups under appropriate conditions, using reagents like halides and acids.
Synthesis Methods
Laboratory Synthesis
The synthesis of N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with trimethoxysilane under controlled conditions. This reaction is usually facilitated by a catalyst to ensure the formation of the desired product with good yield and purity.
The reaction can be represented as:
H2N-(CH2)6-NH2 + (CH3O)3Si-H → H2N-(CH2)6-NH-CH2-Si(OCH3)3
The specific reaction conditions, including temperature, solvent, and catalyst selection, must be carefully controlled to maximize selectivity for monosubstitution at one of the amine groups.
Industrial Production
Industrial production of N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine employs large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes several steps:
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Reaction of hexane-1,6-diamine with trimethoxysilane under controlled temperature and pressure
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Distillation to separate the desired product from unreacted starting materials and side products
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Purification procedures to ensure the final product meets industry standards for purity
These industrial processes are designed to be efficient, cost-effective, and environmentally responsible, adhering to green chemistry principles where possible.
Applications and Uses
Material Science Applications
N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine serves as an effective coupling agent in the synthesis of advanced materials, including polymers and composites. Its bifunctional nature enhances adhesion between organic and inorganic phases, significantly improving the mechanical properties of the resulting materials.
The compound is particularly valuable in:
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Composite materials where it strengthens the interface between polymer matrices and inorganic fillers
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Adhesive formulations where it improves bonding to substrates like glass, metal, and ceramics
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Coating technologies where it enhances durability and adhesion to various substrates
Biological and Medical Applications
In biological research, N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is employed in the modification of surfaces for cell culture and tissue engineering. It provides a functional surface that promotes cell adhesion and growth by presenting amine groups that can interact with cell surface proteins.
The compound is also being explored for potential applications in drug delivery systems due to its ability to form stable bonds with both drug molecules and delivery vehicles. This dual functionality allows for the development of hybrid drug delivery systems with improved targeting and controlled release properties.
Surface Modification Applications
One of the most significant applications of N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is in surface modification. The compound can be used to functionalize various inorganic surfaces, including:
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Glass slides and coverslips for microscopy
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Silicon wafers for microelectronics
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Metal substrates for corrosion protection
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Ceramic materials for improved wettability or biocompatibility
Nanocrystalline Diamond Films Functionalization
A particularly innovative application of N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine involves the photochemical functionalization of nanocrystalline diamond films. Research has demonstrated that homogeneous surface coverage with organosilane layers can be achieved on diamond surfaces modified by either hydrogen or oxygen plasma treatment .
The presence and homogeneity of these organosilane layers have been confirmed through fluorescence microscopy and infrared reflectance-absorbance spectroscopy. This functionalization approach provides a promising solution for future biosensor applications, as it combines the exceptional properties of nanocrystalline diamond with the versatile surface chemistry enabled by the organosilane .
Chemical Reactions Analysis
Oxidation Reactions
N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine can undergo oxidation reactions, particularly at the amine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions can lead to the formation of corresponding oxides, with the specific products depending on reaction conditions and the oxidizing agent employed.
Reduction Reactions
The compound can be reduced to form simpler amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used for this purpose. The reduction reactions typically target the functional groups while preserving the basic structural framework of the molecule.
Substitution Reactions
The methoxysilyl groups in N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine can undergo substitution reactions with various reagents. Common substitution reactions involve reagents like halides and acids, which can replace the methoxy groups with other functional moieties. These substitution reactions expand the versatility of the compound, allowing for the creation of derivatives with tailored properties for specific applications.
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